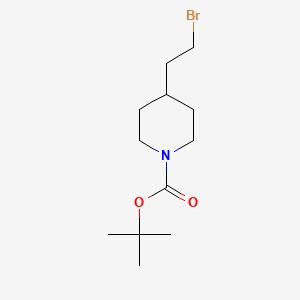

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBWAEYOPRGKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441545 | |

| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169457-73-2 | |

| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, reactivity, and practical applications, grounding all information in established scientific principles and methodologies.

Introduction: A Versatile Piperidine Scaffold

This compound, commonly referred to as N-Boc-4-(2-bromoethyl)piperidine, is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure incorporates a piperidine ring, a common motif in many approved drugs, protected by a tert-butyloxycarbonyl (Boc) group. The presence of a primary alkyl bromide in the ethyl side chain provides a reactive handle for introducing this valuable scaffold into more complex molecules.

The strategic combination of a stable, sterically hindered Boc protecting group and a reactive electrophilic center makes this compound an ideal intermediate for constructing novel chemical entities. The Boc group ensures the piperidine nitrogen remains unreactive during initial synthetic steps and can be selectively removed under acidic conditions, allowing for further functionalization. This guide will explore the synthesis, properties, and reactivity that underpin its utility.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, storage, and behavior in reactions. The key physicochemical data for this compound are summarized below.

Core Properties

A summary of the compound's essential properties has been compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 169457-73-2 | [1][2] |

| Molecular Formula | C₁₂H₂₂BrNO₂ | |

| Molecular Weight | 292.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 39.0 °C | |

| Boiling Point | 334.2 °C (Predicted) | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [3] |

| InChI Key | CLBWAEYOPRGKBT-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and ether. |

Spectroscopic Data (Representative)

-

¹H-NMR (CDCl₃, 500 MHz): δ (ppm) ~4.10 (br s, 2H, -NCH₂-), ~3.45 (t, 2H, -CH₂Br), ~2.70 (t, 2H, -NCH₂-), ~1.85 (q, 2H, -CH₂CH₂Br), ~1.75 (d, 2H, piperidine), ~1.50-1.60 (m, 1H, piperidine CH), ~1.45 (s, 9H, -C(CH₃)₃), ~1.20 (m, 2H, piperidine).

-

¹³C-NMR (CDCl₃, 126 MHz): δ (ppm) ~154.8 (C=O), ~79.5 (C (CH₃)₃), ~44.0 (piperidine CH₂N), ~38.0 (C H₂CH₂Br), ~35.5 (piperidine CH), ~33.0 (*C H₂Br), ~31.5 (piperidine CH₂), ~28.4 (C(C H₃)₃).

-

FT-IR (film): ν (cm⁻¹) ~2970, 2860 (C-H stretch), ~1690 (C=O, carbamate), ~1420, ~1365 (C-H bend), ~1250, ~1165 (C-O stretch), ~650 (C-Br stretch).

-

Mass Spectrometry (ESI-TOF): m/z calculated for C₁₂H₂₃BrNO₂⁺ ([M+H]⁺) 292.0907, found ~292.0910.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a two-step process starting from the commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This pathway involves the conversion of the primary alcohol to an alkyl bromide.

Synthesis Pathway Overview

The logical flow for the synthesis and subsequent purification is outlined below. The core of this process is a nucleophilic substitution on the activated hydroxyl group.

Caption: General workflow for the synthesis and validation of the title compound.

Detailed Experimental Protocol

This protocol describes a common method for brominating the precursor alcohol using carbon tetrabromide and triphenylphosphine (the Appel reaction).

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Causality Insight: This reaction proceeds via the formation of a phosphonium salt intermediate. Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.

-

Self-Validation: TLC analysis of the collected fractions should be performed to isolate the pure product, which can then be verified by spectroscopic methods.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two key functional groups: the electrophilic bromoethyl chain and the acid-labile Boc-protecting group.

Primary Reactivity: Nucleophilic Substitution

The primary carbon-bromine bond is highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This allows for the straightforward attachment of the piperidine-ethyl moiety to other molecules.

Caption: General Sₙ2 reactivity with a generic nucleophile (Nu:⁻).

Common Nucleophiles and Applications:

-

Amines (R-NH₂): Forms secondary or tertiary amines, crucial for building ligands for GPCRs or ion channels.

-

Alcohols/Phenols (R-OH): Forms ethers, a common linkage in many drug molecules.

-

Thiols (R-SH): Forms thioethers, used as stable linkers or pharmacophores.

-

Carboxylates (R-COO⁻): Forms esters, which can act as prodrugs.

-

Azide (N₃⁻): Forms an alkyl azide, which can be further reduced to a primary amine or used in "click chemistry" (Huisgen cycloaddition).

Secondary Reactivity: Boc-Deprotection

Following the desired Sₙ2 reaction, the Boc group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane. This unmasks the piperidine nitrogen, making it available for subsequent reactions like acylation, reductive amination, or arylation. This orthogonal protecting group strategy is a cornerstone of modern multi-step synthesis.

Safety and Handling

Proper handling is essential when working with this reagent. The following information is derived from supplier Safety Data Sheets (SDS).

-

Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3).[6]

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statements (H-codes):

-

Precautionary Statements (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C or 10-25°C depending on the supplier.[1]

-

Personal Protective Equipment (PPE): Always use safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation.[6][7]

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient means of incorporating a protected piperidine-ethyl fragment into target molecules. Its predictable reactivity, coupled with the stability and orthogonal nature of the Boc-protecting group, ensures its continued relevance in the fields of drug discovery and fine chemical synthesis. The protocols and data presented in this guide offer a robust framework for the safe and effective use of this versatile chemical building block.

References

- 1. 169457-73-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemicalbook.com [chemicalbook.com]

The Lynchpin in Modern Drug Synthesis: A Technical Guide to the Mechanism of Action of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

For Immediate Release

SHANGHAI, China – January 5, 2026 – In the intricate landscape of pharmaceutical development, the strategic use of specialized chemical intermediates is paramount to the successful synthesis of novel therapeutics. Among these, Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has emerged as a cornerstone building block, prized for its dual-functionality that offers both protection and targeted reactivity. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the chemical mechanism of action of this versatile compound, providing a comprehensive overview of its synthesis, reactivity, and application in the construction of complex drug molecules.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a white solid organic compound with the chemical formula C₁₂H₂₂BrNO₂ and a molecular weight of 292.21 g/mol .[1][2] It is widely utilized in medicinal chemistry as a bifunctional linker and a key intermediate in the synthesis of a diverse range of pharmaceutical agents.[1] Its value lies in the strategic combination of two key structural features: a piperidine nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and a primary alkyl bromide. This unique arrangement allows for a controlled, stepwise approach to the synthesis of complex molecules, making it an invaluable tool in the drug discovery and development process.

The piperidine scaffold itself is a prevalent motif in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The Boc protecting group on the piperidine nitrogen renders it temporarily inert, preventing unwanted side reactions and allowing for selective functionalization at other positions of the molecule.[3] Subsequently, the bromoethyl group serves as a reactive handle for the introduction of various nucleophiles through well-established substitution reactions. This guide will delve into the fundamental chemical principles that govern the utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 169457-73-2 | [1] |

| Molecular Formula | C₁₂H₂₂BrNO₂ | [1] |

| Molecular Weight | 292.21 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 39.0 °C | [1] |

| Boiling Point | 334.2 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, acetone, and ether. | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 4-piperidineethanol. This process involves the protection of the piperidine nitrogen followed by the conversion of the hydroxyl group to a bromide.

Step 1: Boc Protection of 4-Piperidineethanol

The first step is the protection of the secondary amine of 4-piperidineethanol with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that prevents the amine from participating in subsequent reactions.

Protocol:

-

Dissolve 4-piperidineethanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.

-

Add a base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents), to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, typically as a colorless oil.

Step 2: Bromination of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate via the Appel Reaction

The conversion of the primary alcohol to the corresponding bromide is efficiently carried out using the Appel reaction, which employs triphenylphosphine and a bromine source like carbon tetrabromide.

Protocol:

-

Dissolve Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (CBr₄) (1.2-1.5 equivalents) to the solution.

-

Slowly add a solution of triphenylphosphine (PPh₃) (1.2-1.5 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.

Synthetic workflow for this compound.

Mechanism of Action in Synthetic Chemistry

The "mechanism of action" of this compound in the context of drug development is not pharmacological but rather a showcase of its chemical reactivity as a synthetic intermediate. Its utility is defined by two primary transformations: nucleophilic substitution at the bromoethyl side chain and deprotection of the Boc-protected amine.

Alkylation via Bimolecular Nucleophilic Substitution (Sₙ2)

The core reactivity of the bromoethyl group is its susceptibility to nucleophilic attack. The bromine atom is a good leaving group, and the primary carbon to which it is attached is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the displacement of the bromide ion in a single, concerted step. This reaction is highly versatile and allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Common Nucleophiles and their Products:

-

Amines (Primary and Secondary): Reaction with amines leads to the formation of a new carbon-nitrogen bond, yielding a more complex secondary or tertiary amine. This is a fundamental transformation in the synthesis of many drug molecules.

-

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click chemistry" reactions.

-

Cyanides: The introduction of a nitrile group with a cyanide nucleophile provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

-

Enolates and other Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, allowing for the extension of the carbon skeleton.

Generalized Sₙ2 displacement of the bromide by a nucleophile.

Deprotection of the Boc Group

After the desired modifications have been made to the bromoethyl side chain, the Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions. This regenerates the secondary amine, which can then participate in further reactions, such as amide bond formation, reductive amination, or arylation.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent like dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched by the solvent or a scavenger.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected piperidine derivative in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).

-

Add an excess of a strong acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine is often obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly in the next step or neutralized with a base to yield the free amine.

Mechanism of acid-catalyzed Boc deprotection.

Application in the Synthesis of a Muscarinic Receptor Antagonist

The strategic utility of this compound is exemplified in the synthesis of potent and selective muscarinic receptor antagonists. These compounds are of significant interest for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).

A key step in the synthesis of certain piperidinyl piperidine analogues, which act as M2 muscarinic receptor antagonists, involves the alkylation of a piperidine derivative with this compound.[3]

Illustrative Synthetic Step:

-

A solution of the nucleophilic piperidine derivative (1 equivalent) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2-3 equivalents) is prepared in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

This compound (1.1 equivalents) is added to the mixture.

-

The reaction is heated to 60-80 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is subjected to an aqueous workup and the product is extracted with an organic solvent.

-

Purification by column chromatography yields the coupled product.

-

Subsequent deprotection of the Boc group under acidic conditions, as previously described, affords the final active pharmaceutical ingredient or a late-stage intermediate.

This example highlights the role of this compound as a linker, connecting two piperidine rings to form the core structure of the target molecule.

Conclusion

This compound is a quintessential example of a strategically designed chemical intermediate that has found widespread application in modern drug discovery. Its mechanism of action in a synthetic context is characterized by the reliable and high-yielding Sₙ2 reactivity of its bromoethyl group and the straightforward, acid-labile deprotection of its Boc-protected amine. This dual functionality provides medicinal chemists with a robust and versatile tool for the construction of complex molecular architectures, enabling the efficient synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted pharmaceuticals continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase.

References

An In-Depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS No. 169457-73-2). This versatile bifunctional molecule is a cornerstone building block in modern synthetic and medicinal chemistry, valued for its unique combination of a protected piperidine ring and a reactive bromoethyl side chain. Its application spans from the synthesis of complex pharmaceutical intermediates to its emerging role as a critical linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs)[1][2].

Core Compound Profile

This compound, also commonly referred to as 1-Boc-4-(2-bromoethyl)piperidine, is a stable, solid organic compound. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, rendering it nucleophilically inert under a wide range of reaction conditions. This strategic protection allows for selective chemistry to be performed on the bromoethyl moiety, which acts as a potent electrophile for alkylation reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 169457-73-2 | |

| Molecular Formula | C₁₂H₂₂BrNO₂ | [3] |

| Molecular Weight | 292.21 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 39.0 °C | |

| Boiling Point | 334.2 °C | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [3] |

| InChI Key | CLBWAEYOPRGKBT-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and ether. | |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a straightforward, two-step process starting from the commercially available 2-(Piperidin-4-yl)ethanol. This pathway is designed for high efficiency and selectivity, ensuring the desired functionality is installed without compromising the core structure.

Step 1: Boc Protection of the Piperidine Nitrogen

The initial step involves the protection of the secondary amine of the piperidine ring. This is fundamentally important as the free amine is a strong nucleophile that would otherwise compete with the hydroxyl group in the subsequent bromination step, leading to undesired side products such as N-alkylation or quaternization. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity towards amines and the clean, gaseous byproducts (CO₂) and a mild acid (tert-butanol) it generates. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Step 2: Bromination of the Primary Alcohol

With the piperidine nitrogen securely protected, the terminal primary alcohol of the resulting tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is converted into a bromide. A common and highly effective method for this transformation is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). Mechanistically, PPh₃ first reacts with CBr₄ to form a phosphonium ylide intermediate ([Ph₃P-Br]⁺ Br₃C⁻). This species then activates the alcohol, leading to the formation of a stable triphenylphosphine oxide (Ph₃PO) byproduct and the desired bromoalkane. This method is favored for its mild conditions, which prevent decomposition of the Boc protecting group.

Applications in Medicinal and Process Chemistry

The dual functionality of this reagent makes it a highly valuable asset in multi-step organic synthesis.

A. Role as an Alkylating Agent

The primary utility of this compound is as a piperidin-4-ylethylating agent. The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack from a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction forms a new carbon-nucleophile bond, effectively introducing the protected piperidine moiety into a target molecule.

Exemplary Protocol: Alkylation of a Phenolic Nucleophile

-

System Preparation: To a solution of a target phenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.). The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol but generally not strong enough to promote elimination of the bromoethyl group.

-

Reagent Addition: Add this compound (1.1 eq.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.

-

Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.

B. Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for orienting the two ends of the PROTAC correctly. This compound is used to synthesize linkers containing the piperidine scaffold, which provides a semi-rigid, non-planar structure that can be optimal for achieving a productive ternary complex between the target, the ligase, and the PROTAC[1][4].

Analytical Characterization, Handling, and Safety

Analytical Profile

Ensuring the purity and identity of the reagent is paramount for reproducible results. A combination of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons (a singlet at ~1.46 ppm), the piperidine ring protons (a complex series of multiplets between ~1.1 and 4.1 ppm), and the bromoethyl side chain protons (triplets at ~3.4 ppm for -CH₂-Br and ~1.8 ppm for the adjacent -CH₂-).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbon bearing the bromine (~33 ppm).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to confirm the molecular weight (m/z 292.2 [M+H]⁺ for the bromine-79 isotope and 294.2 for the bromine-81 isotope, in an approximate 1:1 ratio) and assess purity[5]. Commercial suppliers often provide access to these analytical data[6].

Safe Handling and Storage

This compound requires careful handling in a laboratory setting.

Table 2: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [7] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place at room temperature (10°C - 25°C). |

| Incompatibility | Avoid strong oxidizing agents and strong acids. | |

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables complex molecular construction. Its Boc-protected nitrogen ensures that the bromoethyl group can be used selectively in nucleophilic substitution reactions, making it an indispensable tool for introducing the piperidin-4-ylethyl scaffold into diverse molecular architectures. For professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 169457-73-2|this compound|BLD Pharm [bldpharm.com]

- 7. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate molecular weight and formula

An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperidine core, a common motif in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, alongside a reactive bromoethyl side chain. This unique combination allows for sequential and controlled chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, key applications in drug discovery, and essential handling information, serving as a critical resource for researchers leveraging this versatile reagent.

Compound Identification and Core Properties

The fundamental characteristics of this compound are summarized below. This data provides the foundational information for its use in experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂BrNO₂ | [1][2][3] |

| Molecular Weight | 292.21 g/mol | [1][4][5] |

| CAS Number | 169457-73-2 | [2][3][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 39.0 °C | |

| Boiling Point | 334.2 °C | |

| Synonyms | N-Boc-4-(2-bromoethyl)piperidine, 1-Boc-4-(2-bromoethyl)piperidine, 4-(2-Bromoethyl)piperidine-1-carboxylic acid tert-butyl ester | [3][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic chemistry.

Recommended Synthetic Protocol: Appel Reaction

The Appel reaction provides a reliable and high-yielding method for this conversion under mild conditions, minimizing side reactions. The causality for this choice rests on its effectiveness in converting primary alcohols to alkyl bromides with high fidelity, using common and accessible reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the starting material, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (PPh₃, approx. 1.2 eq) to the solution and stir until it dissolves.

-

Bromination: Add carbon tetrabromide (CBr₄, approx. 1.2 eq) portion-wise to the cooled solution. The reaction is typically exothermic, and maintaining the temperature at 0 °C is crucial to control the reaction rate and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the described synthetic protocol.

References

- 1. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - CAS:169457-73-2 - Sunway Pharm Ltd [3wpharm.com]

Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

In the intricate process of drug discovery and development, understanding the physicochemical properties of synthetic intermediates is paramount. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its solubility profile dictates the choice of reaction conditions, purification strategies, and ultimately, the efficiency of the synthetic route. This guide provides a comprehensive overview of the available solubility data for this compound, a detailed protocol for its experimental determination, and insights into the factors governing its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical characteristics is essential before delving into its solubility.

| Property | Value | Reference |

| CAS Number | 169457-73-2 | [1] |

| Molecular Formula | C₁₂H₂₂BrNO₂ | [2][3] |

| Molecular Weight | 292.21 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 39-42 °C | [4] |

| Boiling Point | 334.2 °C (Predicted) | [1][4] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr | [2] |

Qualitative Solubility Profile

Known Qualitative Solubility:

-

Soluble in: Dichloromethane, Ethanol, Acetone, Ether.[1]

-

Aqueous Solubility: Data regarding its solubility in water or aqueous buffers is not specified in the available literature, though its predominantly non-polar structure suggests it is likely to be low.

The lack of precise quantitative data underscores the importance of experimental determination for applications requiring accurate concentration control.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] The following protocol is a detailed adaptation of this method for this compound.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated). The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, dichloromethane, acetone, purified water)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Experimental Workflow Diagram

References

- 1. quora.com [quora.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | 655225-01-7 [sigmaaldrich.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the NMR spectrum, offering a predictive analysis of both ¹H and ¹³C chemical shifts and coupling patterns. The principles discussed herein are foundational for the structural verification and purity assessment of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3] For a molecule such as this compound, with its distinct aliphatic and heteroatomic features, NMR serves as a definitive tool for structural confirmation.

The molecular structure, with the IUPAC name this compound, has a chemical formula of C₁₂H₂₂BrNO₂ and a molecular weight of 292.21 g/mol .[4] Understanding its NMR spectrum is crucial for researchers utilizing it in synthetic pathways.

Molecular Structure and Predicted Spectral Features

To facilitate the analysis, a clear visualization of the molecule with atom numbering is essential.

Figure 1: Labeled structure of this compound.

¹H NMR Spectrum: A Predictive Analysis

The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H on C8 | 3.4 - 3.6 | Triplet (t) | 2H | Directly attached to a carbon bearing an electronegative bromine atom, leading to a significant downfield shift.[5][6][7] Coupled to the two protons on C7. |

| H on C2, C6 | 3.9 - 4.2 | Broad multiplet (br m) | 2H | Protons on carbons adjacent to the nitrogen of the Boc-protected piperidine ring. The bulky Boc group restricts rotation, potentially making these protons diastereotopic and leading to complex splitting. |

| H on C7 | 1.8 - 2.0 | Multiplet (m) | 2H | Aliphatic protons adjacent to the piperidine ring and the bromine-bearing carbon. |

| H on C3, C5 (axial) | 1.0 - 1.3 | Multiplet (m) | 2H | Shielded axial protons of the piperidine ring. |

| H on C3, C5 (equatorial) | 1.6 - 1.8 | Multiplet (m) | 2H | Deshielded equatorial protons of the piperidine ring. |

| H on C4 | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton on the piperidine ring. |

| H on C11 | 1.45 | Singlet (s) | 9H | Protons of the tert-butyl group are equivalent and show a characteristic singlet due to the absence of adjacent protons.[8] |

| H on C2, C6 (axial) | 2.6 - 2.8 | Multiplet (m) | 2H | Shielded axial protons on carbons adjacent to the nitrogen. |

¹³C NMR Spectrum: A Predictive Analysis

The carbon (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (Carbonyl) | 154 - 156 | The carbonyl carbon of the Boc protecting group is significantly deshielded.[9][10] |

| C10 (Quaternary) | 79 - 81 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom.[9][10] |

| C2, C6 | 44 - 46 | Carbons adjacent to the nitrogen atom in the piperidine ring. |

| C8 | 33 - 35 | Carbon directly bonded to the electronegative bromine atom. |

| C7 | 38 - 40 | Aliphatic carbon in the ethyl chain. |

| C4 | 35 - 37 | Methine carbon of the piperidine ring. |

| C3, C5 | 29 - 31 | Methylene carbons of the piperidine ring. |

| C11 (Methyl) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group.[8][9] |

Experimental Protocol: NMR Sample Preparation

Achieving a high-quality NMR spectrum is contingent upon proper sample preparation.[11][12] The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.

Figure 2: Standard workflow for NMR sample preparation.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh the appropriate amount of the compound. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient, while ¹³C NMR may require a higher concentration of 50-100 mg due to the lower natural abundance of the ¹³C isotope.[11][13]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample and has minimal overlapping signals with the analyte.[14] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[12][13] Gentle vortexing or warming may be necessary to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean NMR tube.[12]

-

Transfer to NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[11][12] Scratches or impurities on the tube can adversely affect the magnetic field homogeneity and, consequently, the spectral resolution.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for routine analysis.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Analysis: Insert the NMR tube into a spinner turbine, check for the correct depth, and introduce it into the NMR spectrometer for data acquisition.

Conclusion

The NMR spectral analysis of this compound is a powerful method for its structural verification. The predicted ¹H and ¹³C NMR data, based on established principles of chemical shifts and coupling, provide a clear roadmap for interpreting the experimental spectrum. The distinct signals for the tert-butyl group, the piperidine ring protons, and the bromoethyl side chain create a unique spectral fingerprint for this molecule. Adherence to rigorous sample preparation protocols is paramount to obtaining high-resolution spectra that enable unambiguous structural assignment and purity assessment, which are critical in the context of pharmaceutical research and development.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. organomation.com [organomation.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. depts.washington.edu [depts.washington.edu]

A Technical Guide to the Crystal Structure Determination of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: From Synthesis to Structural Elucidation

This in-depth technical guide provides a comprehensive framework for the determination of the crystal structure of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, a key building block in modern drug discovery.[1][2] The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, making a detailed understanding of its structural derivatives crucial for rational drug design and development.[2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and field-proven insights.

While a specific crystal structure for the title compound is not publicly available in databases such as the Cambridge Structural Database (CSD), this guide will equip researchers with the necessary protocols and theoretical understanding to determine it independently.[3][4] We will navigate the entire workflow, from the synthesis of high-purity material and the critical art of crystal growth to the intricacies of single-crystal X-ray diffraction (XRD) data collection and structural refinement.

The Strategic Importance of Crystal Structure Analysis

A definitive three-dimensional atomic arrangement, as provided by single-crystal XRD, is the gold standard for molecular structure elucidation.[5][6] This technique provides precise information on:

-

Molecular Conformation: The spatial arrangement of atoms, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern the packing of molecules in the crystal lattice.

-

Stereochemistry: Unambiguous assignment of stereocenters.

-

Bond Lengths and Angles: Precise measurements that can reveal electronic effects and strain within the molecule.[5][7]

This information is invaluable for understanding the compound's physicochemical properties, its potential binding modes to biological targets, and for guiding further synthetic modifications.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of analytically pure material. The presence of impurities can significantly hinder or even prevent crystallization. A common synthetic route to this compound involves the reduction of a corresponding ester or carboxylic acid followed by bromination.

Experimental Protocol: Synthesis of this compound

-

Starting Material: Commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

-

Bromination:

-

Dissolve the starting alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃). The choice of reagent can influence the reaction conditions and work-up procedure.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield the title compound, which is typically a white solid or a colorless oil that solidifies upon standing.

-

Trustworthiness Check: The purity of the synthesized compound should be rigorously assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials or byproducts before proceeding to crystallization trials.

The Art of Crystallization: Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for XRD analysis is often the most challenging step.[6] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically between 0.1 and 0.3 mm.[5][8] For a small organic molecule like this compound, several crystallization techniques can be employed. The key principle is to achieve slow supersaturation of a solution of the compound.[8]

Crystallization Methodologies:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

Practical Insights: A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, and their mixtures) and crystallization methods is highly recommended. Patience is paramount in this phase.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][9] The diffracted X-rays are then collected by a detector.[6]

Experimental Workflow for Single-Crystal XRD:

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A selected crystal is carefully mounted on a loop or a glass fiber.[5]

-

Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[7]

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Bromine).

-

Structure Refinement: The initial atomic model is refined against the experimental data by least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the model converges, as indicated by the R-factor and goodness-of-fit.

-

Validation: The final crystal structure is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability.

Expected Structural Features and Data Presentation

Based on the known structures of similar piperidine derivatives, the piperidine ring in this compound is expected to adopt a chair conformation. The bulky tert-butoxycarbonyl (Boc) group and the 2-bromoethyl substituent will likely occupy equatorial positions to minimize steric hindrance.

The final crystallographic data should be summarized in a standardized format as shown in the table below. This data would be obtained after successful completion of the experimental workflow.

| Parameter | Value (Example) |

| Chemical Formula | C₁₂H₂₂BrNO₂ |

| Formula Weight | 292.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coefficient (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal Size (mm³) | Value to be determined |

| θ range for data collection (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| Final R indices [I > 2σ(I)] | Value to be determined |

| R indices (all data) | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its chemical behavior and its potential as a pharmaceutical building block. While the process requires careful execution and often iterative optimization, particularly in the crystallization phase, the resulting detailed three-dimensional structural information is invaluable for advancing drug discovery programs. This guide provides a robust framework for researchers to successfully navigate the path from synthesis to a fully refined and validated crystal structure.

References

- 1. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 250 mg, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

An In-depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application in Medicinal Chemistry

Introduction: A Versatile Building Block for Drug Discovery

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a reactive bromoethyl side chain, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, particularly those targeting G-protein coupled receptors (GPCRs). The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, providing favorable pharmacokinetic properties. The bromoethyl group serves as a versatile electrophile for the introduction of this scaffold onto various nucleophilic substrates. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this important synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 169457-73-2 | [1] |

| Molecular Formula | C₁₂H₂₂BrNO₂ | [1] |

| Molecular Weight | 292.21 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 39.0 °C | [1] |

| Boiling Point | 334.2 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, acetone, and ether. | [1] |

Synthesis: From Alcohol to Alkyl Bromide

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. While several brominating agents can be employed, the Appel reaction offers a mild and high-yielding approach.

Synthetic Workflow: Appel Reaction

The Appel reaction facilitates the conversion of an alcohol to an alkyl halide using a combination of a phosphine and a carbon tetrahalide. In this case, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are used to transform the primary alcohol into the desired primary alkyl bromide.

Caption: General workflow for the synthesis of this compound via the Appel reaction.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen) at 0 °C, add triphenylphosphine (1.5 eq).

-

Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Appel reaction is sensitive to water, which can hydrolyze the phosphonium intermediates and reduce the yield.

-

Inert Atmosphere: Prevents oxidation of triphenylphosphine.

-

Stepwise Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts.

-

Purification by Chromatography: This step is crucial to remove the triphenylphosphine oxide byproduct, which can be challenging to separate otherwise.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity and confirm its identity before use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H and ¹³C NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.10 (br s, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen atom.

-

δ 3.45 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂Br).

-

δ 2.70 (t, J = 12.0 Hz, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen atom.

-

δ 1.85 (q, J = 6.8 Hz, 2H): Methylene protons of the ethyl group adjacent to the piperidine ring (-CH₂-CH₂Br).

-

δ 1.70 (d, J = 12.8 Hz, 2H): Axial protons on the piperidine ring.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 1.15-1.30 (m, 3H): Remaining protons on the piperidine ring.

¹³C NMR (CDCl₃, 101 MHz):

-

δ 154.9: Carbonyl carbon of the Boc group.

-

δ 79.5: Quaternary carbon of the tert-butyl group.

-

δ 44.0 (approx.): Carbons of the piperidine ring adjacent to the nitrogen.

-

δ 38.2: Methylene carbon of the ethyl group attached to the piperidine ring.

-

δ 35.5: Methine carbon of the piperidine ring.

-

δ 32.0: Methylene carbon bearing the bromine atom.

-

δ 31.5: Methylene carbons of the piperidine ring.

-

δ 28.4: Methyl carbons of the tert-butyl group.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromoethyl moiety readily reacts with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce the N-Boc-4-ethylpiperidine scaffold.

Alkylation of Nucleophiles: A Gateway to Diverse Scaffolds

The primary application of this building block is in the alkylation of various nucleophiles. The reaction proceeds via a standard Sₙ2 mechanism, where the nucleophile displaces the bromide ion.

References

Introduction: The Strategic Importance of a Functionalized Piperidine Scaffold

An In-Depth Technical Guide to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Synthesis, Mechanism, and Application

This guide provides an in-depth exploration of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a comprehensive understanding of the causality behind its synthesis and the strategic value of its application. We will dissect the reaction mechanisms, provide field-tested protocols, and illustrate its utility in the synthesis of complex pharmaceutical targets.

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its conformational pre-organization and ability to engage in key binding interactions make it a cornerstone of molecular design. This compound (CAS No: 169457-73-2) is a particularly valuable derivative. It combines three key features:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it inert to a wide range of nucleophilic and basic conditions, yet allowing for facile deprotection under acidic conditions.

-

A Bromoethyl Sidechain: This functional handle is an excellent electrophile, primed for nucleophilic substitution reactions (SN2). It allows for the covalent linkage of the piperidine core to various nucleophiles, such as amines, phenols, and thiols.

-

The 4-Substituted Piperidine Core: This substitution pattern is a common motif in centrally active agents and other targeted therapies.

This combination makes it an ideal intermediate for introducing the 4-ethylpiperidine moiety into target molecules, a critical step in the synthesis of numerous pharmaceutical agents.

Core Compound Profile and Safety Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 169457-73-2 | |

| Molecular Formula | C₁₂H₂₂BrNO₂ | |

| Molecular Weight | 292.21 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 39.0 °C | |

| Boiling Point | 334.2 °C | |

| Solubility | Soluble in dichloromethane, ethanol, acetone, ether | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCBr |

Table 2: GHS Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis Pathway: From Precursor to Final Product

A robust synthesis begins with well-characterized and readily available starting materials. The logical precursor to our target compound is tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Workflow 1: Synthesis Overview

Caption: Overall synthetic workflow from the starting alcohol.

Protocol I: Synthesis of Precursor tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Rationale: The first step is the protection of the secondary amine of 4-(2-hydroxyethyl)piperidine. The Boc group is ideal as it is stable to the subsequent bromination conditions and many other synthetic transformations. The reaction is typically straightforward, proceeding cleanly with di-tert-butyl dicarbonate ((Boc)₂O).

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add di-tert-butyl dicarbonate (1.05 eq).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which is often pure enough for the next step. If required, purification can be achieved by flash column chromatography.[5][6]

Protocol II: Synthesis of this compound via the Appel Reaction

Mechanistic Rationale (E-E-A-T Pillar): The conversion of a primary alcohol to a primary alkyl bromide requires the hydroxyl group to be transformed into a good leaving group. Direct reaction with HBr can lead to side reactions and requires harsh acidic conditions that could compromise the Boc protecting group. The Appel reaction provides a mild and highly efficient alternative that operates under neutral conditions.[1][7] The reaction proceeds via an SN2 mechanism , which is crucial as it avoids carbocation rearrangements that can plague other methods.[1] The driving force is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Diagram: Appel Reaction Mechanism

Caption: Mechanism of the Appel Reaction for alcohol bromination.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).[8]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the phosphine.

-

Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC until the starting alcohol is fully consumed.[8]

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and the triphenylphosphine oxide byproduct.

-

Purification: Triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate and filter to remove the bulk of the precipitated triphenylphosphine oxide.[1][9] The filtrate is then concentrated and purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2][8]

Expected Characterization Data

Validating the structure and purity of the final compound is a critical, self-validating step in any protocol. Based on the known spectra of similar N-Boc-piperidine structures, the following NMR data are expected.[10][11]

Table 3: Predicted ¹H and ¹³C NMR Data for the Target Compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| ~4.08 (br s, 2H) | -CH₂- (piperidine, axial) |

| ~3.45 (t, 2H) | -CH₂-Br |

| ~2.68 (t, 2H) | -CH₂- (piperidine, equatorial) |

| ~1.85 (q, 2H) | -CH₂-CH₂-Br |

| ~1.69 (d, 2H) | -CH₂- (piperidine) |

| ~1.45 (s, 9H) | -C(CH₃)₃ (Boc) |

| ~1.50-1.60 (m, 1H) | CH (piperidine) |

| ~1.15 (m, 2H) | -CH₂- (piperidine) |

Application in Pharmaceutical Synthesis: A Key Alkylation Step

The primary utility of this compound is as an alkylating agent. A prominent example is its use in the synthesis of precursors for the atypical antipsychotic drug, Cariprazine.[3][12][13] Cariprazine features a piperazine core linked via an ethyl bridge to a cyclohexane ring. Our title compound is an ideal synthon for a similar piperidine-containing analogue. The following protocol describes the N-alkylation of 1-(2,3-dichlorophenyl)piperazine.

Workflow 2: Application in Synthesis

Caption: N-Alkylation using the title compound.

Protocol III: N-Alkylation of 1-(2,3-dichlorophenyl)piperazine

Rationale: This is a classic SN2 reaction where the secondary amine of the piperazine acts as the nucleophile, displacing the bromide from our electrophilic building block. A non-nucleophilic inorganic base is required to neutralize the HBr formed during the reaction, driving it to completion. Potassium carbonate (K₂CO₃) is a common and effective choice.

Step-by-Step Methodology:

-

Reaction Setup: Combine 1-(2,3-dichlorophenyl)piperazine (1.0 eq), this compound (1.05 eq), and anhydrous potassium carbonate (2.0-3.0 eq) in a suitable solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the limiting reagent (typically the piperazine). This can take several hours.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography to yield the pure N-alkylated product.[14][15]

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that provides a reliable and efficient route to complex molecular architectures. Its synthesis via the Appel reaction is a mild and predictable process, rooted in the well-understood SN2 mechanism. Its application as an electrophile in alkylation reactions demonstrates its value in constructing the C-N bonds that are central to a vast number of active pharmaceutical ingredients. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile intermediate into their synthetic programs.

References

- 1. orgosolver.com [orgosolver.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. TCI反応実例:Appel反応によるアルキルアルコールのブロモ化 | 東京化成工業株式会社 [tcichemicals.com]

- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]